Daphylloside

Overview

Description

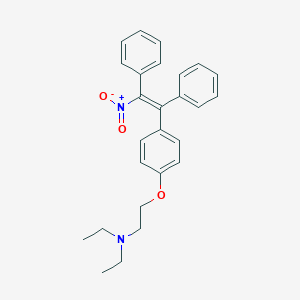

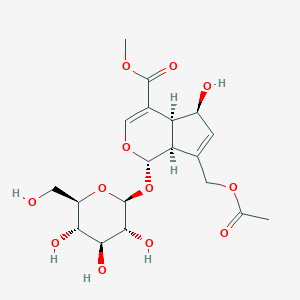

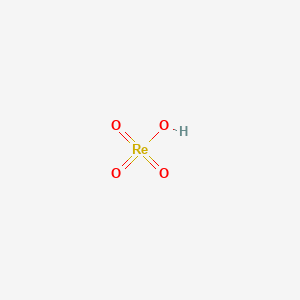

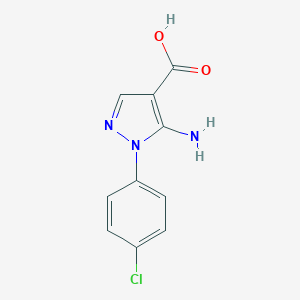

Daphylloside is an iridoid isolated from the leaves of Daphniphyllum macropodum . It’s also known as Methyl (1S,4aS,5S,7aS)-7- (acetoxymethyl)-1- (β-D-glucopyranosyloxy )-5-hydroxy-1,4a,5,7a-tetrahydrocyclopenta [c]pyran-4-carboxylate .

Molecular Structure Analysis

The molecular weight of Daphylloside is 446.40 and its formula is C19H26O12 . The structure is classified as Terpenoids Iridoids .Scientific Research Applications

Synthesis of Bioactive Alkaloids

Daphylloside, as an iridoid, has been utilized as a starting material for the regioselective and stereoselective synthesis of bioactive alkaloids . These alkaloids have potential therapeutic applications, including analgesic, anti-malarial, and anti-bacterial properties.

Prostaglandin Analogues Production

The unique structure of Daphylloside allows for its use in the synthesis of prostaglandin analogues . These analogues are significant due to their roles in medical treatments, such as inducing labor or controlling gastric ulcers.

Chemotaxonomic Markers

Daphylloside serves as a chemotaxonomic marker in the study of plant systematics . It helps in identifying plant species and understanding their evolutionary relationships based on the presence of specific chemical compounds.

Antioxidant Applications

Research indicates that Daphylloside may exhibit antioxidant effects . Antioxidants are crucial in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease.

Biotechnological Advances in Fruit Cultivation

Biotechnologists are leveraging the genes involved in the synthesis of Daphylloside to improve the yields of edible fruit cultivars through breeding technology . This not only enhances the quality and quantity of the fruits but also increases the availability of iridoid-rich produce.

Tissue Culture Technologies

The production of Daphylloside in large amounts is being explored using tissue culture technologies . This method allows for the commercial production of iridoids, which can be used in various pharmaceutical applications.

Safety and Hazards

Mechanism of Action

Target of Action

Daphylloside is an iridoid, a class of monoterpenoids that are bioactive compounds found in a wide variety of plants It has been suggested that daphylloside may act as an endoplasmic reticulum stress regulator .

Mode of Action

It is known that iridoids like daphylloside often exert their effects by interacting with various enzymes and receptors in the body, modulating their activity

Biochemical Pathways

Iridoids are known to be involved in a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The exact pathways through which Daphylloside exerts its effects remain to be elucidated.

Result of Action

Daphylloside may show some antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

properties

IUPAC Name |

methyl (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOBQIMODQOGKQ-HOZAMIDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daphylloside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is daphylloside and where is it found?

A1: Daphylloside is an iridoid glycoside, a type of natural product found in various plant species. It has been isolated from plants like Galium verum [], Oldenlandia diffusa [], Wendlandia formosana [], Borreria verticillata [, ], Eucommiae Folium [], Galium humifusum [], Morinda tomentosa [], and Lasianthus wallichii [].

Q2: What is the chemical structure of daphylloside?

A2: Daphylloside possesses a complex structure with a glucose moiety attached to an iridoid aglycone. Its structure has been elucidated using various spectroscopic techniques like NMR and MS.

Q3: What are the reported biological activities of daphylloside?

A3: Research suggests that daphylloside exhibits antioxidant activity. A study on Wendlandia formosana reported daphylloside's antioxidant effects against DPPH and hydroxyl radicals, and peroxynitrite []. Further research is needed to explore its full therapeutic potential.

Q4: Has daphylloside been investigated for its potential in endoplasmic reticulum (ER) stress modulation?

A4: While daphylloside itself has not been directly studied for its effects on ER stress, a related iridoid glycoside, asperuloside, isolated alongside daphylloside from Morinda tomentosa, showed significant reduction in ER-stress in a cell-based assay []. This suggests a potential avenue for future research on daphylloside and its impact on ER stress pathways.

Q5: Are there any known artifacts formed during the extraction of daphylloside?

A5: Yes, prolonged boiling of asperuloside in a methanolic solution can lead to the formation of daphylloside as an artifact []. This highlights the importance of careful extraction procedures to ensure the accurate identification and quantification of daphylloside in plant material.

Q6: What analytical techniques are commonly used to identify and characterize daphylloside?

A6: Researchers rely on spectroscopic methods like 1D and 2D NMR spectroscopy, in combination with IR, UV, and ESI-MS analysis to establish the structure of daphylloside [, ]. These techniques provide detailed information about the compound's functional groups and connectivity, enabling its unambiguous identification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)